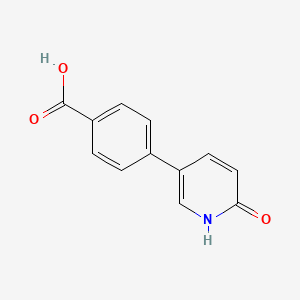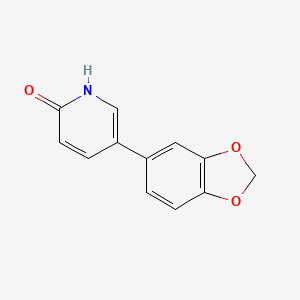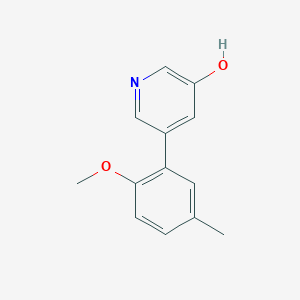
2-Hydroxy-4-(3,4-methylenedioxyphenyl)pyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-4-(3,4-methylenedioxyphenyl)pyridine, 95% (2-HMPP) is a compound belonging to the class of heterocyclic compounds and is a derivative of the aromatic heterocycle pyridine. It is an important intermediate in the synthesis of a variety of organic compounds and drugs, and has been extensively studied for its potential applications in the fields of medicine and biochemistry.
Applications De Recherche Scientifique
2-Hydroxy-4-(3,4-methylenedioxyphenyl)pyridine, 95% has been extensively studied for its potential applications in the fields of medicine and biochemistry. In particular, it has been used in the synthesis of a variety of drugs, such as anticonvulsants, antipsychotics, and anti-inflammatory agents. It has also been used in the synthesis of a variety of organic compounds, such as dyes, pigments, and pharmaceuticals. Furthermore, it has been used in the synthesis of a variety of polymers, including polyurethanes, polyesters, and polyamides.
Mécanisme D'action
2-Hydroxy-4-(3,4-methylenedioxyphenyl)pyridine, 95% is a heterocyclic compound and is thought to act as a substrate for a variety of enzymes, including cytochrome P-450 enzymes, nitroreductases, and monoamine oxidases. In addition, it is thought to interact with a variety of receptors, including opioid receptors, serotonin receptors, and dopamine receptors.
Biochemical and Physiological Effects
2-Hydroxy-4-(3,4-methylenedioxyphenyl)pyridine, 95% is thought to have a variety of biochemical and physiological effects. It has been shown to have anticonvulsant and antipsychotic activity, as well as anti-inflammatory activity. It has also been shown to have antidepressant and anxiolytic activity, as well as anti-tumor activity. In addition, it has been shown to have anti-obesity, anti-diabetic, and anti-hypertensive activity.
Avantages Et Limitations Des Expériences En Laboratoire
2-Hydroxy-4-(3,4-methylenedioxyphenyl)pyridine, 95% is a relatively easy to synthesize compound and is relatively inexpensive, making it an attractive choice for laboratory experiments. However, it is not as widely available as some other compounds and can be difficult to obtain in large quantities. Furthermore, its solubility in water is limited and it can be difficult to work with in aqueous solutions.
Orientations Futures
Future research on 2-Hydroxy-4-(3,4-methylenedioxyphenyl)pyridine, 95% could focus on its potential applications in the fields of medicine and biochemistry. In particular, further research could be conducted on its potential use as a drug for the treatment of a variety of diseases, including cancer, diabetes, and hypertension. Furthermore, further research could be conducted on its potential use as an anti-inflammatory agent, an antidepressant, and an anxiolytic. Additionally, further research could be conducted on its potential use as a substrate for a variety of enzymes and its potential interaction with a variety of receptors. Finally, further research could be conducted on its potential use in the synthesis of a variety of organic compounds, such as dyes, pigments, and pharmaceuticals.
Méthodes De Synthèse
2-Hydroxy-4-(3,4-methylenedioxyphenyl)pyridine, 95% can be synthesized using a variety of methods, including the reaction of pyridine with 3,4-methylenedioxybenzaldehyde and the reaction of pyridine with 3,4-methylenedioxyacetophenone. Other methods include the reaction of pyridine with 3,4-methylenedioxyphenylacetic acid and the reaction of pyridine with 3,4-methylenedioxyphenylacetonitrile.
Propriétés
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-12-6-9(3-4-13-12)8-1-2-10-11(5-8)16-7-15-10/h1-6H,7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYOVVQTRREBCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=O)NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4-(3,4-methylenedioxyphenyl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














